Hdhv D3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62077-06-9 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1R,3Z,4R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C27H46O2/c1-19(2)7-5-8-20(3)25-14-15-26-21(9-6-16-27(25,26)4)10-11-22-17-24(29)13-12-23(22)18-28/h10-11,19-20,23-26,28-29H,5-9,12-18H2,1-4H3/b21-10+,22-11-/t20-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
AJXHPHZACZICEG-AXNHMIKBSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3CO)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CC[C@H]3CO)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3CO)O)C |
Synonyms |
19-hydroxy-10(S),19-dihydrovitamin D3 19-hydroxy-10(S),19-dihydrovitamin D3, (3 beta,5Z,7E)-isomer HDHV D3 |
Origin of Product |
United States |
Enzymatic Pathways and Metabolomic Dynamics of 19 Hydroxy 10 S ,19 Dihydrovitamin D3
Critical Cytochrome P450 Enzymes in Secosteroid Biotransformation
The metabolism of vitamin D and related secosteroids is heavily reliant on the activity of cytochrome P450 (CYP) enzymes. These monooxygenases catalyze various hydroxylation steps crucial for the activation and inactivation of vitamin D metabolites.
Role of 25-Hydroxylases (CYP2R1, CYP27A1, CYP3A4) in Vitamin D Metabolism
The initial step in vitamin D activation is the 25-hydroxylation of vitamin D3 (cholecalciferol) to 25-hydroxyvitamin D3 (calcifediol). This process primarily occurs in the liver and is catalyzed by several enzymes, including CYP2R1, CYP27A1, and potentially CYP3A4. CYP2R1 is considered a major vitamin D 25-hydroxylase semanticscholar.org. CYP27A1, a mitochondrial enzyme, also exhibits 25-hydroxylase activity and is involved in bile acid synthesis frontiersin.org. CYP3A4, a prominent enzyme in drug metabolism, has also been implicated in vitamin D 25-hydroxylation uni-freiburg.de.
Research has indicated that 19-Hydroxy-10(S),19-dihydrovitamin D3 acts as a specific inhibitor for a hepatic microsomal vitamin D3-25-hydroxylase system idrblab.net. Studies in rats treated with 19-hydroxy-10(S),19-dihydrovitamin D3 prior to vitamin D3 administration showed a marked suppression of circulating serum levels of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 idrblab.net. This inhibitory effect on hepatic microsomal 25-hydroxylation was also demonstrated in vitro idrblab.net.
Function of 1α-Hydroxylase (CYP27B1) in Active Metabolite Formation
Following 25-hydroxylation, 25-hydroxyvitamin D3 is further hydroxylated at the 1α-position to form the biologically active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol). This critical step is primarily catalyzed by the mitochondrial enzyme CYP27B1, predominantly located in the kidneys frontiersin.org. CYP27B1 activity is tightly regulated and is the rate-limiting step in the production of the active vitamin D hormone. While 19-hydroxy-10(S),19-dihydrovitamin D3 treatment in rats led to suppressed circulating levels of 1,25-dihydroxyvitamin D3, this is likely a downstream effect of the inhibition of 25-hydroxylation rather than a direct interaction with CYP27B1 idrblab.net.
Activities of 24-Hydroxylase (CYP24A1) and Other Catabolic Enzymes
Mechanisms of Steroid Hydroxylase Activity on Vitamin D and Related Secosteroids
Cytochrome P450 enzymes involved in vitamin D metabolism, like other steroid hydroxylases, utilize a heme prosthetic group to catalyze the insertion of an oxygen atom into their substrates. This process typically involves the binding of the substrate to the enzyme, followed by the reduction of the heme iron and the binding and activation of molecular oxygen. The precise mechanisms by which 19-Hydroxy-10(S),19-dihydrovitamin D3 interacts with the active sites of these enzymes, particularly the 25-hydroxylases it inhibits, would involve specific binding interactions that prevent the natural substrate (vitamin D3) from being efficiently hydroxylated. The stereochemistry of 19-hydroxy-10(S),19-dihydrovitamin D3, specifically the (S) configuration at C-10 and the presence of the hydroxyl group at C-19, likely contributes to its ability to interact with and inhibit the 25-hydroxylase system idrblab.net. In contrast, the 10(R) epimer did not show similar inhibitory activity idrblab.net.
Biosynthetic Routes and Metabolic Fates of 19-Hydroxy-10(S),19-dihydrovitamin D3
The primary focus of the available research regarding 19-Hydroxy-10(S),19-dihydrovitamin D3 centers on its properties as an inhibitor of vitamin D metabolism rather than its own endogenous biosynthesis or complete metabolic fate.
Formation Pathways of 19-Hydroxy-10(S),19-dihydrovitamin D3 as a Metabolite or Analog
Based on the provided information, 19-Hydroxy-10(S),19-dihydrovitamin D3 is referenced as a vitamin D analog and an inhibitor uni-freiburg.deidrblab.net. Detailed information regarding its natural occurrence as an endogenous metabolite in humans or specific biosynthetic pathways leading to its formation in biological systems is not present in the search results. The studies describing its inhibitory effects utilize it as a compound administered to experimental animals idrblab.net, suggesting it may be a synthetic analog used for research purposes rather than a widely recognized naturally occurring metabolite with established endogenous formation pathways. Further research would be required to elucidate any potential endogenous production or comprehensive metabolic breakdown pathways of this specific compound.
Downstream Conversion and Catabolic Pathways of 19-Hydroxy-10(S),19-dihydrovitamin D3
Direct, detailed information specifically on the downstream conversion and catabolic pathways of 19-hydroxy-10(S),19-dihydrovitamin D3 itself within the provided search results is limited. However, the existence and synthesis of stereoisomers of 1α,25-dihydroxy-10,19-dihydrovitamin D3 have been described, starting from 25-hydroxyvitamin D3. researchgate.net This suggests that dihydroxylated forms of 10,19-dihydrovitamin D3 can be synthesized and potentially exist as metabolites or related compounds within the broader secosteroid landscape. Further research would be required to fully elucidate the specific enzymatic transformations and breakdown products of 19-hydroxy-10(S),19-dihydrovitamin D3 in biological systems.
Identification and Academic Characterization of Related Secosteroid Metabolites
Academic research has identified and characterized various secosteroid metabolites related to vitamin D3, which provide context for the structural class of 19-hydroxy-10(S),19-dihydrovitamin D3 and its potential transformations. Beyond the classical vitamin D metabolic pathway involving 25-hydroxylation by enzymes like CYP2R1 and CYP27A1, and 1α-hydroxylation by CYP27B1 medscape.comnih.govpnas.orgscielo.brfrontiersin.org, alternative pathways and metabolites have been explored.
For instance, the cytochrome P450scc (CYP11A1) enzyme, known for its role in steroidogenesis, has been shown to metabolize vitamin D3 into various hydroxylated products, including 20-hydroxyvitamin D3 and 20,23-dihydroxyvitamin D3. mdpi.com These metabolites represent alternative secosteroids derived from the vitamin D structure. mdpi.com
Another class of related secosteroids includes 19-nor-vitamin D derivatives, which lack the C19 methylene (B1212753) group present in the parent vitamin D structure. iiarjournals.orgaacrjournals.org An example is 19-nor-10-keto-25-hydroxyvitamin D3, which has been identified as a metabolite produced by phagocytic cells. pnas.orgpnas.orgnih.govresearchgate.net The identification and characterization of these related secosteroid metabolites are typically achieved through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for the determination of their chemical structures and biological activities. pnas.org
While these studies highlight the diverse metabolic capabilities related to vitamin D and the resulting secosteroid metabolites, the specific metabolic fate and downstream products of 19-hydroxy-10(S),19-dihydrovitamin D3 require further dedicated investigation to be fully characterized.
Molecular Mechanisms and Biological Activities of 19 Hydroxy 10 S ,19 Dihydrovitamin D3
Investigations into Enzymatic Inhibition by 19-Hydroxy-10(S),19-dihydrovitamin D3
Studies have explored the capacity of 19-Hydroxy-10(S),19-dihydrovitamin D3 to influence enzymatic activity, with a notable focus on the vitamin D 25-hydroxylase enzyme.
Competitive Inhibition of Vitamin D 25-Hydroxylase Activity
Research indicates that 19-Hydroxy-10(S),19-dihydrovitamin D3 acts as a competitive inhibitor of hepatic microsomal vitamin D3-25-hydroxylase activity. nih.govnih.gov This inhibition has been observed both in vivo and in vitro using rat liver microsomes. nih.govnih.gov In vivo studies in rats pre-treated with 19-hydroxy-10(S),19-dihydrovitamin D3 before administration of vitamin D3 showed a significant reduction in the rate of conversion of [3H]vitamin D3 to 25-hydroxyvitamin D3. nih.gov In vitro experiments further supported this, demonstrating that the compound could block hepatic microsomal 25-hydroxylation. nih.gov
Kinetic Analyses of Enzyme-Substrate and Inhibitor Interactions
Kinetic analyses have been performed to characterize the interaction between 19-hydroxy-10(S),19-dihydrovitamin D3 and vitamin D 25-hydroxylase. These analyses have determined that 19-hydroxy-10(S),19-dihydrovitamin D3 is a competitive inhibitor. nih.gov Apparent Ki values have been reported for the competitive inhibition of liver microsomal vitamin D-25-hydroxylase by various vitamin D analogs, including 19-hydroxy-10(S),19-dihydrovitamin D3. nih.gov For 19-hydroxy-10(S),19-dihydrovitamin D3, the apparent Ki value was determined to be 44 nM. nih.gov These kinetic parameters provide insight into the potency of the compound as an inhibitor of this crucial metabolic step.
Antagonistic Actions on Vitamin D3-25-Hydroxylase
The inhibitory effect of 19-hydroxy-10(S),19-dihydrovitamin D3 on vitamin D3-25-hydroxylase suggests an antagonistic action on the normal metabolic pathway of vitamin D3. By inhibiting the 25-hydroxylation in the liver, the compound interferes with the initial activation step required to produce 25-hydroxyvitamin D3, the major circulating form of vitamin D. nih.govphysiology.orgnih.gov This antagonism can lead to suppressed levels of circulating 25-hydroxy[3H]vitamin D3 and 1 alpha, 25-dihydroxy[3H]vitamin D3, as observed in animal studies. nih.gov The specificity of this antagonistic action is highlighted by the finding that the stereoisomer 19-hydroxy-10(R),19-dihydrovitamin D3 did not exhibit inhibitory activity. nih.gov
Receptor Interactions and Ligand Binding Profile
Potential Binding Affinity to the Vitamin D Receptor (VDR)
The Vitamin D Receptor (VDR) is a nuclear receptor that mediates the biological actions of the active form of vitamin D, 1,25-dihydroxyvitamin D3. physiology.orgiiarjournals.orgnih.govjst.go.jp While the primary inhibitory action of 19-hydroxy-10(S),19-dihydrovitamin D3 appears to be on 25-hydroxylation, its potential to interact with the VDR is also of interest. Studies on various vitamin D analogs have shown that modifications to the vitamin D structure can significantly alter their binding affinity to the VDR and subsequent transcriptional activity. jst.go.jpnih.goviiarjournals.orgmdpi.com Some analogs with low VDR binding affinity have still demonstrated significant biological potencies, suggesting complex mechanisms of action that may involve interactions with transcriptional cofactors or novel pathways. jst.go.jpnih.gov Although direct high-affinity binding data for 19-hydroxy-10(S),19-dihydrovitamin D3 to the VDR was not prominently found in the immediate search results, the broader context of vitamin D analog research indicates that even low affinity interactions or indirect mechanisms could contribute to biological effects.
Interaction with Vitamin D Binding Protein (DBP)
Vitamin D Binding Protein (DBP) is the primary transport protein for vitamin D and its metabolites in the circulation. physiology.orgnih.govnih.gov The interaction with DBP influences the bioavailability and clearance of vitamin D compounds. iiarjournals.orgnih.govnih.govnih.govresearchgate.net Most circulating 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D are tightly bound to DBP, with only a small fraction existing in a free, presumably biologically active, form. nih.govresearchgate.net Analogs with lower binding affinity to DBP may have increased free concentrations, potentially leading to altered tissue distribution and activity. iiarjournals.orgnih.gov While specific data on the binding affinity of 19-hydroxy-10(S),19-dihydrovitamin D3 to DBP was not explicitly detailed in the search results, the interaction with DBP is a critical aspect of the pharmacokinetic and pharmacodynamic profile of any vitamin D analog. The high concentration of DBP in serum relative to vitamin D metabolites means that even moderate binding affinity can significantly impact the free fraction. nih.gov
Cellular Responses and Intracellular Signaling Modulations
Vitamin D and its metabolites exert their effects primarily through binding to the intracellular vitamin D receptor (VDR), a member of the nuclear receptor superfamily. rupress.orgmedscape.comoup.comnih.govmdpi.com Upon ligand binding, the VDR typically forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to vitamin D-responsive elements (VDREs) in the genome, modulating gene transcription. oup.comnih.govmdpi.com Beyond these genomic effects, vitamin D can also trigger rapid, non-genomic responses by interacting with a membrane-associated receptor. oup.commdpi.com
Impact on Cellular Differentiation Processes (e.g., U937 cell line studies)
Vitamin D metabolites have been shown to induce differentiation in various myeloid leukemia cell lines, including U937, HL60, THP-1, and M1, into cells exhibiting characteristics of monocytes and/or macrophages. rupress.org Studies using the human monoblastic cell line U937, which possesses high-affinity receptors for 1α,25-dihydroxyvitamin D3, have demonstrated that incubation with vitamin D metabolites can lead to changes in cellular phenotype. pnas.orgunc.edu Specifically, 1α,25-dihydroxyvitamin D3 at a concentration of 10 nM for 5 days significantly stimulated adherence and ingestion of Staphylococcus aureus and increased C3b receptor (CR1) expression in U937 cells. pnas.orgunc.edu These changes were observed as early as 48 hours and peaked between 3 and 5 days. pnas.orgunc.edu Other vitamin D metabolites, such as 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, also induced similar changes in CR1 expression in U937 cells, albeit at micromolar concentrations. pnas.orgunc.edu Phagocytic cells, including normal human blood neutrophils and monocytes, can metabolize 25-hydroxyvitamin D3 in vitro to more polar metabolites, one of which, identified as 19-nor-10-keto-25-hydroxyvitamin D3, was active in inducing differentiation of U937 cells. pnas.orgnih.gov These findings suggest that vitamin D metabolites can contribute to monocyte/macrophage differentiation. pnas.orgunc.edu
Influence on Cell Proliferation and Growth Regulation (e.g., HL-60 cells, prostate cells)
The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is recognized for its ability to inhibit the proliferation and invasiveness of various cancer cell types, including those from prostate and liver. nih.govnih.govmdpi.com This has led to interest in vitamin D-based therapies for cancer. nih.govnih.gov However, the clinical use of 1α,25-dihydroxyvitamin D3 is limited by the risk of hypercalcemia at the supraphysiological doses often required for anti-cancer effects. nih.govnih.govmdpi.comoup.com Consequently, research has focused on developing vitamin D analogs that retain potent antiproliferative activity with reduced calcemic effects. nih.govnih.govnih.govmdpi.com
Studies on 19-norvitamin D analogs, which lack the C19 carbon, have shown promising results in inhibiting the proliferation of tumor cells. nih.govmdpi.com For instance, 19-nor-1α,25-dihydroxyvitamin D3 has been reported to induce differentiation of human leukemia HL-60 cells with potency similar to 1α,25-dihydroxyvitamin D3, while exhibiting little to no calcemic activity. nih.govnih.gov
Specific analogs, such as MART-10 (19-nor-2α-(3-hydroxypropyl)-1α,25-dihydroxyvitamin D3), have demonstrated significantly greater antiproliferative potency compared to 1α,25-dihydroxyvitamin D3 in certain cell lines. nih.govnih.goviiarjournals.orgiiarjournals.org In studies using PZ-HPV-7 immortalized normal prostate cells, MART-10 was approximately 1,000-fold more potent than 1α,25-dihydroxyvitamin D3 in inhibiting cell proliferation. nih.govnih.goviiarjournals.orgiiarjournals.org MART-10 also showed increased inhibitory effects on the proliferation of androgen-dependent LNCaP prostate cancer cells compared to 1α,25-dihydroxyvitamin D3. iiarjournals.org
Data on the comparative effects of MART-10 and 1α,25-dihydroxyvitamin D3 on LNCaP cell proliferation are presented in the table below:
| Compound | Concentration (M) | LNCaP Cell Proliferation (% of control) |
| 1α,25-dihydroxyvitamin D3 | 10⁻⁹ | 99 ± 7 |
| 10⁻⁸ | 60 ± 8 | |
| 10⁻⁷ | 41 ± 1 | |
| 10⁻⁶ | 28 ± 5 | |
| MART-10 | 10⁻¹² | 97 ± 8 |
| 10⁻¹¹ | 62 ± 5 | |
| 10⁻¹⁰ | 36 ± 3 | |
| 10⁻⁹ | 22 ± 3 |
Note: Data are presented as mean ± SD from a representative experiment. iiarjournals.org
Furthermore, MART-10 was found to be about 10-fold more active than 1α,25-dihydroxyvitamin D3 in inhibiting the invasion of PC-3 prostate cancer cells. nih.goviiarjournals.orgiiarjournals.org This anti-invasion effect may be linked to the greater downregulation of matrix metalloproteinase-9 (MMP-9) expression observed with MART-10. nih.gov
In HL-60 cells, paricalcitol (B1678470) (19-nor-1,25-dihydroxyvitamin D2), another 19-nor analog, inhibited proliferation by inducing cell cycle arrest and differentiation at concentrations with 50% effective doses (ED50) in the nanomolar range (2.4–5.8 × 10⁻⁹ M). oup.com Paricalcitol treatment of HL-60 cells for 72 hours led to an accumulation of cells in the G0/G1 and G2/M phases and a decrease in the S-phase population. oup.com
Modulation of Immune Cell Function and Related Pathways (e.g., phagocytes, inflammasome pathway modulation)
Vitamin D plays a significant role in modulating both the innate and adaptive immune systems. mdpi.commdpi.comexplorationpub.comnih.gov Immune cells, including macrophages, dendritic cells, T cells, and B cells, express the VDR. mdpi.comexplorationpub.comnih.gov Macrophages and dendritic cells can metabolize 25-hydroxyvitamin D to the active form, 1α,25-dihydroxyvitamin D, which acts as a localized modulator of immune function. mdpi.comnih.gov
Active vitamin D can promote the function of immune cells, such as macrophages and dendritic cells, by enhancing their phagocytic properties and stimulating the production of antimicrobial peptides like cathelicidin, which are important for defense against infections. mdpi.comnih.gov Within the adaptive immune system, vitamin D contributes to reducing inflammation by decreasing the activity of Th1 cells and promoting the differentiation of Th2 cells, leading to the release of anti-inflammatory cytokines such as IL-4 and IL-10. mdpi.comexplorationpub.commdpi.com Vitamin D can also suppress the differentiation of Th1 and Th17 cells and promote the maturation of regulatory T cells. explorationpub.comnih.govmdpi.com
The inflammasome pathway, particularly the NLRP3 inflammasome, is a critical component of the innate immune system involved in the production of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comhogrefe.com Oxidative stress is known to trigger NLRP3 activation. mdpi.com Vitamin D has anti-inflammatory effects and may play a protective role against excessive immune reactions and cytokine storms by inducing anti-inflammatory mediators. hogrefe.commdpi.com While the direct impact of Hdhv D3 on the inflammasome pathway is not explicitly detailed in the provided search results, the known immunomodulatory effects of vitamin D and related analogs on phagocytic cells and inflammatory responses suggest a potential area of investigation. mdpi.comexplorationpub.comnih.govmdpi.comhogrefe.commdpi.com
Elucidating Agonistic and Antagonistic Molecular Dynamics
The biological effects of vitamin D compounds are mediated through their interaction with the VDR. rupress.orgmedscape.comoup.comnih.govmdpi.com Analogs of 1α,25-dihydroxyvitamin D3 can act as either agonists or antagonists of the VDR, depending on their chemical structure and how they influence the conformation of the VDR ligand-binding domain (LBD) and its interaction with coactivators or corepressors. nih.govmdpi.comoup.comnih.govresearchgate.netnih.gov
Agonistic activity typically involves the ligand binding to the VDR and promoting a conformational change that facilitates the recruitment of transcriptional coactivators, such as the p160 coactivators (SRC-1, SRC-2, and SRC-3), which possess histone acetylase activity and enhance gene transcription. nih.gov These coactivators bind to the activation function 2 (AF-2) domain of the liganded VDR. oup.comnih.gov
Antagonistic activity, on the other hand, can occur if a compound binds to the VDR but induces a conformation that prevents coactivator binding or favors the recruitment of corepressors, thereby inhibiting gene transcription mediated by agonists. nih.govoup.comresearchgate.net Some antagonists may interfere with the interaction between the VDR LBD and coactivators. nih.gov The structural modifications in vitamin D analogs, particularly in the side chain or A-ring, can influence their binding affinity to the VDR and their ability to modulate VDR-mediated gene transcription, leading to agonistic, antagonistic, or partial agonistic/antagonistic effects. nih.govmdpi.comoup.comresearchgate.netnih.gov
Studies on the molecular mechanisms of VDR agonists and antagonists have explored the importance of specific residues in the VDR and the structural features of the ligands. oup.comresearchgate.net For example, the presence of certain cysteine residues in the C-terminal region of the human VDR has been shown to be important for the antagonistic effects of some analogs. oup.com The design of new vitamin D analogs aims to achieve selective activities by understanding how structural modifications influence the interaction with the VDR and downstream signaling pathways. nih.govmdpi.com While the specific agonistic or antagonistic molecular dynamics of this compound were not extensively detailed in the provided search results, its classification as a vitamin D analog suggests it interacts with the VDR, and further research would be needed to fully elucidate its precise molecular mechanisms as an agonist, antagonist, or partial modulator.
Research Methodologies and Analytical Approaches for 19 Hydroxy 10 S ,19 Dihydrovitamin D3 Studies
In Vitro Experimental Systems and Preparations
In vitro studies provide controlled environments to investigate the specific interactions of 19-Hydroxy-10(S),19-dihydrovitamin D3 with enzymes, receptors, and cellular processes.
Utilization of Cell Culture Models for Mechanistic Studies
Cell culture models are widely used in vitamin D research to explore the cellular mechanisms of action of vitamin D metabolites and analogs. Various cell lines and primary cell cultures are employed to study effects on cell proliferation, differentiation, apoptosis, and gene expression. For example, human monoblastic cell lines like U937 and HL-60 have been utilized to study the differentiation-inducing effects of vitamin D metabolites cabidigitallibrary.orgnih.gov. Prostate cancer cell lines such as LNCaP and PZ-HPV-7 are also used to investigate the antiproliferative activities and VDR-mediated responses of vitamin D compounds nih.govnih.govresearchgate.netbiorxiv.org. While these cell culture systems are valuable tools in vitamin D research, specific studies detailing the utilization of such models to investigate the direct mechanistic effects of 19-Hydroxy-10(S),19-dihydrovitamin D3 were not extensively detailed in the provided sources. The application of these models to 19-Hydroxy-10(S),19-dihydrovitamin D3 would typically involve exposing cells to the compound and monitoring changes in cellular behavior and molecular pathways.
Employment of Microsomal Preparations for Enzymatic Activity Assays
Microsomal preparations, particularly from liver tissue, are instrumental in studying the enzymatic metabolism of vitamin D compounds. These preparations contain cytochrome P450 enzymes and other proteins involved in phase I and phase II metabolic reactions. Studies using liver microsomes have identified key enzymes responsible for hydroxylating vitamin D and its metabolites, such as CYP2R1, a major microsomal vitamin D 25-hydroxylase biorxiv.org.
Research utilizing liver microsomal preparations has demonstrated that 19-Hydroxy-10(S),19-dihydrovitamin D3 can interact with these enzymatic systems. Specifically, 19-Hydroxy-10(S),19-dihydrovitamin D3 has been shown to act as a competitive inhibitor of liver microsomal vitamin D-25-hydroxylase. nih.gov The apparent inhibition constant (Ki) for 19-Hydroxy-10(S),19-dihydrovitamin D3 in this assay was determined to be 44 nM. nih.gov This finding indicates that the compound can interfere with the enzymatic conversion of vitamin D to its 25-hydroxylated form in the liver.
Table 1: Inhibition of Liver Microsomal Vitamin D-25-Hydroxylase by Vitamin D Analogs (Intended to be interactive)
| Compound | Apparent Ki (nM) |
| 19-Hydroxy-10(S),19-dihydrovitamin D3 | 44 |
| 25-fluorovitamin D3 | 137 |
| 25-aza-vitamin D3 | 6.4 µM |
Data derived from studies on the inhibition of liver microsomal vitamin D-25-hydroxylase. nih.gov
Implementation of Receptor Binding Assays for Ligand-Receptor Interactions
Receptor binding assays are crucial for assessing the affinity of vitamin D metabolites and analogs for their target receptors, primarily the nuclear Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP). These assays typically involve using a radiolabeled form of a high-affinity ligand, such as 1,25-dihydroxyvitamin D3 or 25-hydroxyvitamin D3, and measuring the displacement of this ligand by the compound of interest. nih.govfrontiersin.orgusda.gov Studies have employed these assays to determine the binding characteristics of various vitamin D analogs to VDR and DBP, revealing differences in affinity that can influence their biological activity and pharmacokinetics. nih.gov While receptor binding assays are standard practice in vitamin D research, specific data regarding the binding affinity of 19-Hydroxy-10(S),19-dihydrovitamin D3 to VDR or DBP was not found in the provided search results.
In Vivo Animal Model Applications
Application of Rodent Models in Metabolism and Biological Response Investigations
Rodent models, including rats and mice, are extensively used to investigate the metabolism and biological responses to vitamin D metabolites and analogs. These models allow for the study of absorption, distribution, metabolism, and excretion (ADME), as well as the assessment of effects on calcium homeostasis, bone metabolism, immune function, and cellular proliferation in various tissues. Genetically modified rodent models, such as those with alterations in vitamin D metabolizing enzymes like Cyp24a1 or Cyp2r1, provide valuable insights into the roles of specific enzymes in vitamin D metabolism. Studies in rodents have also been used to compare the in vivo potency and calcemic effects of different vitamin D analogs. nih.govbiorxiv.org However, specific studies detailing the application of rodent models to investigate the metabolism or biological responses of 19-Hydroxy-10(S),19-dihydrovitamin D3 were not identified in the provided sources.
Studies on Vitamin D Metabolism within Broader Animal Physiology
Beyond rodent models, research on vitamin D metabolism is conducted within the context of broader animal physiology, including in livestock and other animal species. These studies contribute to understanding the variations in vitamin D metabolism across different species and the factors that influence vitamin D status and function in a physiological setting. Research in farm animals, for instance, may focus on the fate of vitamin D and its metabolites within the animal system. While investigations into vitamin D metabolism in various animal species are ongoing, specific studies focusing on the metabolism or physiological effects of 19-Hydroxy-10(S),19-dihydrovitamin D3 within broader animal physiology were not described in the provided search results.
Advanced Analytical Techniques for Compound Characterization and Quantification
Advanced analytical techniques play a pivotal role in the comprehensive analysis of 19-Hydroxy-10(S),19-dihydrovitamin D3. These methods offer high sensitivity, selectivity, and the ability to provide detailed structural information.
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of 19-Hydroxy-10(S),19-dihydrovitamin D3 from complex samples. HPLC allows for the isolation of the target compound from precursors, isomers, and other endogenous or exogenous substances that may be present.
The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. For vitamin D metabolites, reversed-phase HPLC is commonly employed, utilizing C18 analytical columns oatext.comanalis.com.my. Typical mobile phases consist of mixtures of organic solvents such as methanol, acetonitrile, and water, often with the addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for subsequent detection oatext.comanalis.com.myamegroups.org. Isocratic or gradient elution modes can be used depending on the complexity of the sample and the required separation efficiency oatext.comamegroups.org. UV detection is frequently used in conjunction with HPLC for vitamin D metabolites, typically monitoring absorbance around 264-265 nm, which corresponds to the conjugated double bond system in the secosteroidal structure oatext.comanalis.com.my.
HPLC's ability to separate closely related vitamin D species, including epimers and isobars, is a key advantage, allowing for individual quantification and removal of interfering compounds iiarjournals.org. This is particularly important in biological samples where various vitamin D metabolites and other lipids are present. Sample preparation steps, such as protein precipitation and liquid-liquid or solid-phase extraction (SPE), are often performed prior to HPLC injection to clean up the sample and concentrate the analyte oatext.comamegroups.org.
Research findings have demonstrated the effectiveness of HPLC in separating vitamin D metabolites. For instance, studies on 25-hydroxyvitamin D3 (25OHD3), a related metabolite, have shown successful separation from other serum components using RP C18 columns with mobile phases containing acetonitrile, methanol, and water oatext.com. Retention times for different metabolites can be established, allowing for their identification based on comparison with authentic standards oatext.com.
Mass Spectrometry (MS) for Identification and Quantitative Analysis
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is considered a gold standard for the identification and quantitative analysis of vitamin D metabolites, including 19-Hydroxy-10(S),19-dihydrovitamin D3 amegroups.orgiiarjournals.orgnih.gov. LC-MS/MS offers high selectivity and sensitivity, making it suitable for analyzing these compounds in complex matrices like biological fluids.
The technique involves ionizing the separated analytes from the HPLC column and then measuring their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the precursor ions and analyzing the resulting product ions iiarjournals.org. This fragmentation pattern acts as a unique fingerprint for the compound, enabling unambiguous identification.
For quantification, isotope dilution mass spectrometry (ID-MS) is often employed, using isotopically labeled internal standards that are added to the sample at the beginning of the extraction process amegroups.org. These labeled standards behave similarly to the endogenous analyte during sample preparation and analysis, compensating for potential variations in recovery and ionization efficiency, thereby improving the accuracy and precision of the quantification.
LC-MS/MS allows for the simultaneous measurement of multiple vitamin D metabolites in a single analytical run, providing a comprehensive profile amegroups.org. This is advantageous for studying the metabolic pathways of 19-Hydroxy-10(S),19-dihydrovitamin D3 and its relationship with other vitamin D compounds.
Detailed research findings using MS have confirmed the identity of vitamin D metabolites based on their characteristic mass spectra and retention times pnas.org. The use of MS/MS allows for the differentiation of isobaric compounds that may not be fully resolved by HPLC alone iiarjournals.org. Predicted collision cross-section values can also be used in conjunction with MS data for compound identification uni.lu.
Spectroscopic Methods for Conformational and Structural Insights
Spectroscopic methods provide valuable information regarding the conformational and structural characteristics of 19-Hydroxy-10(S),19-dihydrovitamin D3. While less commonly used for routine quantification compared to HPLC and MS, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for structural elucidation and confirmation.
UV-Vis spectroscopy is often used as a detection method in HPLC due to the characteristic absorbance of the vitamin D chromophore at approximately 265 nm oatext.comanalis.com.mypnas.org. The UV spectrum can provide information about the conjugated double bond system in the molecule.
NMR spectroscopy is a powerful tool for determining the complete structure and conformation of organic molecules. By analyzing the chemical shifts, splitting patterns, and coupling constants of the signals in the NMR spectrum (e.g., ¹H NMR, ¹³C NMR), researchers can deduce the arrangement of atoms and their connectivity, as well as the stereochemistry of chiral centers. While specific NMR data for 19-Hydroxy-10(S),19-dihydrovitamin D3 were not extensively detailed in the search results, NMR has been successfully applied to the structural characterization of other vitamin D analogs and metabolites lipidbank.jp.
Other spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, could potentially be used to study the conformational preferences and optical activity of 19-Hydroxy-10(S),19-dihydrovitamin D3, particularly if synthesized as a single enantiomer.
Table 1: Typical Analytical Parameters for Vitamin D Metabolite Analysis
| Technique | Purpose | Stationary Phase (HPLC) | Mobile Phase (HPLC) | Detection Method | Key Information Provided |
| HPLC | Separation/Purification | Reversed-phase (e.g., C18) oatext.comanalis.com.my | Methanol, Acetonitrile, Water (with modifiers) oatext.comanalis.com.myamegroups.org | UV (264-265 nm) oatext.comanalis.com.my | Retention time, Purity, Separation of isomers |
| MS | Identification/Quantification | Coupled with LC amegroups.orgiiarjournals.org | Mobile phase from HPLC amegroups.org | Mass Spectrometry (MS, MS/MS) amegroups.orgiiarjournals.org | Mass-to-charge ratio, Fragmentation pattern, Concentration |
| UV-Vis | Detection/Structural Insight | Coupled with HPLC oatext.comanalis.com.my | Mobile phase from HPLC oatext.comanalis.com.my | UV Absorbance oatext.comanalis.com.mypnas.org | Chromophore information, Concentration |
| NMR | Structural Elucidation | N/A | Deuterated solvents | NMR Spectroscopy | Full structural and conformational details |
Future Trajectories in 19 Hydroxy 10 S ,19 Dihydrovitamin D3 Research
Elucidating Novel or Uncharacterized Metabolic Transformations
The metabolism of vitamin D and its derivatives is a complex process involving multiple hydroxylation steps catalyzed by cytochrome P450 enzymes. amegroups.orgmdpi.comresearchgate.netnih.govnih.gov While the primary metabolic pathway of vitamin D3 involves 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidney to form the active hormone 1,25-dihydroxyvitamin D3, alternative metabolic routes exist. amegroups.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net Research into 19-Hydroxy-10(S),19-dihydrovitamin D3 is expected to focus on identifying and characterizing novel or currently uncharacterized metabolic transformations specific to its unique structure.
Given the presence of the hydroxyl group at C-19 and the modified B-ring, Hdhv D3 may undergo distinct enzymatic modifications compared to canonical vitamin D metabolites. Future studies will likely employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to identify novel hydroxylated, oxidized, or conjugated metabolites. frontiersin.orgoup.commdpi.com Investigations into the specific enzymes involved in these transformations, potentially including various CYP enzymes beyond the classical vitamin D metabolizing enzymes (CYP27A1, CYP2R1, CYP27B1, and CYP24A1), will be crucial. researchgate.netnih.govnih.govpnas.org Understanding these metabolic pathways is essential for determining the compound's half-life, distribution, and the nature of its potentially bioactive metabolites in vivo.
Potential areas of investigation for metabolic transformations include:
| Potential Metabolic Transformation | Description |
| Further Hydroxylation | Addition of hydroxyl groups at other positions on the secosteroid structure. |
| Oxidation | Enzymatic oxidation of existing hydroxyl groups or other carbon centers. |
| Conjugation | Attachment of molecules like sulfates or glucuronides, potentially affecting solubility and activity. oup.com |
| Cleavage Products | Investigation of potential breakdown products resulting from enzymatic or non-enzymatic processes. |
These studies will leverage techniques such as in vitro incubations with liver microsomes or recombinant enzymes, followed by comprehensive metabolite profiling using high-resolution mass spectrometry.
Discovery of Undiscovered Biological Roles and Molecular Targets
The biological activities of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. nih.govnih.govnih.govoup.com However, some secosteroids and vitamin D analogs have been shown to exert effects through VDR-independent mechanisms or by interacting with other molecular targets, such as related orphan receptors (RORα, RORγ) or the aryl hydrocarbon receptor (AhR). mdpi.comresearchgate.net Future research on 19-Hydroxy-10(S),19-dihydrovitamin D3 will aim to discover its specific biological roles and identify the molecular targets responsible for these effects.
Given its structural differences from 1,25-dihydroxyvitamin D3, this compound may exhibit a distinct profile of biological activities, potentially with reduced calcemic effects, which is a limitation for the therapeutic use of some vitamin D analogs. mdpi.comnih.govpnas.orgjst.go.jp Future studies could investigate its effects on cellular differentiation, proliferation, immune modulation, and other processes where vitamin D is known to play a role. mdpi.comnih.govmdpi.comnih.govpnas.orgjst.go.jp Identifying the specific receptors or proteins that this compound interacts with will be critical to understanding its mechanism of action. This could involve:
Receptor Binding Assays: To assess the affinity of this compound for VDR and other potential nuclear or membrane receptors. nih.govjst.go.jp
Gene Expression Profiling: To identify genes whose expression is modulated by this compound treatment, providing clues about its downstream effects. nih.goviiarjournals.org
Cell-Based Assays: To evaluate its impact on specific cellular processes like differentiation, apoptosis, or inflammatory responses. mdpi.comnih.govpnas.orgjst.go.jpoup.com
Research may also explore potential non-genomic actions of this compound, which are typically faster responses not mediated by direct interaction with nuclear receptors. nih.govoup.com
Development of Advanced Research Tools and Molecular Probes based on 19-Hydroxy-10(S),19-dihydrovitamin D3
The unique structure of 19-Hydroxy-10(S),19-dihydrovitamin D3 makes it a potential scaffold for developing novel research tools and molecular probes to study secosteroid biology. Future efforts could focus on synthesizing analogs of this compound with specific modifications to enhance their affinity for particular targets, improve their stability, or incorporate tags for imaging or pull-down experiments. jst.go.jpresearchgate.net
The development of advanced probes could include:
| Type of Probe | Potential Application |
| Labeled Analogs (e.g., fluorescent, radioactive) | Tracing this compound distribution and cellular uptake. semanticscholar.org |
| Affinity Probes | Identifying and isolating proteins that bind to this compound. |
| Immobilized Analogs | Studying interactions with cell membranes or other biological matrices. |
| Analogs with modified side chains or A-rings | Investigating structure-activity relationships to understand how specific parts of the molecule contribute to its effects. mdpi.comnih.govjst.go.jpresearchgate.net |
These tools would be invaluable for dissecting the complex interactions of this compound with biological systems at a molecular level, aiding in the identification of its true targets and pathways.
Advancements in Methodologies for Investigating Secosteroid Biochemical Interactions
Investigating the biochemical interactions of secosteroids like 19-Hydroxy-10(S),19-dihydrovitamin D3 presents analytical challenges due to their low concentrations in biological matrices and structural similarities to other endogenous compounds. frontiersin.orgoup.com Future research will benefit from advancements in methodologies for studying secosteroid biochemical interactions.
Key areas for methodological development include:
Improved Sensitivity and Specificity in Analytical Techniques: Further refinement of LC-MS/MS methods and development of new techniques for accurate quantification of this compound and its metabolites in various biological samples. frontiersin.orgoup.commdpi.com This includes addressing challenges related to isobaric metabolites and improving sample preparation procedures. frontiersin.orgoup.com
Development of Biosensors and High-Throughput Screening Assays: Creation of novel tools to rapidly assess the binding of this compound to potential targets or to screen for its effects in cellular systems.
Advanced Imaging Techniques: Application of cutting-edge microscopy and imaging modalities to visualize the cellular localization and dynamics of this compound or its fluorescently labeled analogs.
Computational Modeling and Structural Biology: Utilizing in silico approaches to predict potential binding sites and interactions, and employing techniques like X-ray crystallography or cryo-EM to determine the structure of this compound in complex with its molecular targets. nih.govresearchgate.net
These methodological advancements will provide researchers with more powerful tools to investigate the intricate biochemical interactions of 19-Hydroxy-10(S),19-dihydrovitamin D3 and other secosteroids, paving the way for a more comprehensive understanding of their roles in health and disease.
Q & A
Q. How should researchers navigate conflicting intellectual property (IP) claims related to this compound applications?
- Perform patent landscape analyses using tools like PatSnap or Google Patents. Consult legal experts to assess claim validity and avoid infringement. Document novel methodologies to strengthen IP positioning .
- Methodological Tip: Maintain laboratory notebooks with witness signatures to establish priority of discoveries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
